3-Methoxy-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-Methoxy-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group and a dihydropyrazinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-methoxybenzaldehyde with a suitable hydrazine derivative, followed by cyclization to form the dihydropyrazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methoxy-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one
- 3-Methoxy-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one
- 1-(2-Methoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-thione
Uniqueness
3-Methoxy-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern and the presence of both methoxy groups and a dihydropyrazinone ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-methoxy-1-(2-methoxyphenyl)pyrazin-2-one |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-6-4-3-5-9(10)14-8-7-13-11(17-2)12(14)15/h3-8H,1-2H3 |
InChI Key |
ABXDHLLEVYNVIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C(C2=O)OC |
Origin of Product |
United States |
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